4-(2-Aminopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is attached to the fourth position of the benzene ring, and a propyl group is attached to the second position of the amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of benzene followed by the reduction of the nitro group can yield aniline derivatives . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro compounds. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve efficient reduction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated solvents and bases like sodium hydroxide are often used.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Aminopropyl)aniline involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The amino group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways . Additionally, its oxidation and reduction properties allow it to participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-(Aminomethyl)pyridine
- N-Phenylethylenediamine
- 3-Aminotetrahydrofuran
- 4-Aminotetrahydropyran
Comparison: 4-(2-Aminopropyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
57736-33-1 |
---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3 |
InChI-Schlüssel |
UXAZIFYAGDKABZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.